molecular formula C22H29N5O B11003046 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide

Cat. No.: B11003046
M. Wt: 379.5 g/mol
InChI Key: YEDVTXSAIGUXAD-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide is a complex organic compound that features a pyrrole ring substituted with dimethyl groups and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents.

    Attachment of the Triazolopyridine Moiety: The triazolopyridine group is introduced through a series of reactions involving triazole and pyridine derivatives.

    Coupling with Cyclohexylmethyl Group: The final step involves coupling the intermediate with a cyclohexylmethyl group under specific conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Shares the pyrrole ring structure but differs in the functional groups attached.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate: Contains a similar pyrrole ring but with different substituents.

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C22H29N5O/c1-17-9-10-18(2)27(17)15-21(28)23-16-22(11-5-3-6-12-22)14-20-25-24-19-8-4-7-13-26(19)20/h4,7-10,13H,3,5-6,11-12,14-16H2,1-2H3,(H,23,28)

InChI Key

YEDVTXSAIGUXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCC2(CCCCC2)CC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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